molecular formula C15H17ClN2O2 B11387642 4-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide

4-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide

Cat. No.: B11387642
M. Wt: 292.76 g/mol
InChI Key: STPZYSDEHWOJKF-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzamide core substituted with a chloro group and a dimethylaminoethyl furan moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-chlorobenzoic acid with an appropriate amine under acidic conditions to form 4-chlorobenzamide.

    Introduction of the Dimethylaminoethyl Group: The next step involves the introduction of the dimethylaminoethyl group. This can be achieved by reacting 4-chlorobenzamide with 2-(dimethylamino)ethyl chloride in the presence of a base such as triethylamine.

    Attachment of the Furan Ring: Finally, the furan ring is introduced through a nucleophilic substitution reaction, where the furan-2-yl group is attached to the dimethylaminoethyl moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

4-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[2-(diethylamino)ethyl]benzamide
  • 4-chloro-N-[2-(dimethylamino)ethyl]benzamide
  • 4-chloro-N-[2-(methylamino)-2-(furan-2-yl)ethyl]benzamide

Uniqueness

4-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide stands out due to the presence of the furan ring, which imparts unique electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs.

Properties

Molecular Formula

C15H17ClN2O2

Molecular Weight

292.76 g/mol

IUPAC Name

4-chloro-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide

InChI

InChI=1S/C15H17ClN2O2/c1-18(2)13(14-4-3-9-20-14)10-17-15(19)11-5-7-12(16)8-6-11/h3-9,13H,10H2,1-2H3,(H,17,19)

InChI Key

STPZYSDEHWOJKF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=C(C=C1)Cl)C2=CC=CO2

Origin of Product

United States

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